Cas no 1354920-05-0 (4-(4-ethoxyphenyl)-6-(2-fluorophenyl)pyrimidin-2-amine)

4-(4-ethoxyphenyl)-6-(2-fluorophenyl)pyrimidin-2-amine Chemical and Physical Properties
Names and Identifiers
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- 4-(4-ethoxyphenyl)-6-(2-fluorophenyl)pyrimidin-2-amine
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- MDL: MFCD21335654
- Inchi: 1S/C18H16FN3O/c1-2-23-13-9-7-12(8-10-13)16-11-17(22-18(20)21-16)14-5-3-4-6-15(14)19/h3-11H,2H2,1H3,(H2,20,21,22)
- InChI Key: WACYFXCVGBNSRJ-UHFFFAOYSA-N
- SMILES: C1(N)=NC(C2=CC=CC=C2F)=CC(C2=CC=C(OCC)C=C2)=N1
4-(4-ethoxyphenyl)-6-(2-fluorophenyl)pyrimidin-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB422453-5g |
4-(4-Ethoxyphenyl)-6-(2-fluorophenyl)pyrimidin-2-amine; . |
1354920-05-0 | 5g |
€935.60 | 2025-02-16 | ||
abcr | AB422453-1 g |
4-(4-Ethoxyphenyl)-6-(2-fluorophenyl)pyrimidin-2-amine |
1354920-05-0 | 1g |
€467.00 | 2023-04-24 | ||
abcr | AB422453-10 g |
4-(4-Ethoxyphenyl)-6-(2-fluorophenyl)pyrimidin-2-amine |
1354920-05-0 | 10g |
€1177.00 | 2023-04-24 | ||
abcr | AB422453-25g |
4-(4-Ethoxyphenyl)-6-(2-fluorophenyl)pyrimidin-2-amine; . |
1354920-05-0 | 25g |
€1745.00 | 2025-02-16 | ||
abcr | AB422453-5 g |
4-(4-Ethoxyphenyl)-6-(2-fluorophenyl)pyrimidin-2-amine |
1354920-05-0 | 5g |
€935.60 | 2023-04-24 | ||
abcr | AB422453-10g |
4-(4-Ethoxyphenyl)-6-(2-fluorophenyl)pyrimidin-2-amine; . |
1354920-05-0 | 10g |
€1177.00 | 2025-02-16 | ||
abcr | AB422453-1g |
4-(4-Ethoxyphenyl)-6-(2-fluorophenyl)pyrimidin-2-amine; . |
1354920-05-0 | 1g |
€467.00 | 2025-02-16 |
4-(4-ethoxyphenyl)-6-(2-fluorophenyl)pyrimidin-2-amine Related Literature
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Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
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Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
Additional information on 4-(4-ethoxyphenyl)-6-(2-fluorophenyl)pyrimidin-2-amine
Professional Introduction to 4-(4-ethoxyphenyl)-6-(2-fluorophenyl)pyrimidin-2-amine (CAS No. 1354920-05-0)
4-(4-ethoxyphenyl)-6-(2-fluorophenyl)pyrimidin-2-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its intricate molecular structure and diverse potential applications. This compound, identified by the CAS number 1354920-05-0, has garnered attention due to its structural features and its role in the development of novel therapeutic agents. The presence of both ethoxy and fluorophenyl substituents in its pyrimidine core contributes to its unique chemical properties, making it a valuable candidate for further research and development.
The compound's molecular framework, consisting of a pyrimidine ring with substituents at the 4th and 6th positions, offers a versatile platform for medicinal chemistry modifications. The 4-ethoxyphenyl moiety enhances lipophilicity, while the 2-fluorophenyl group introduces electronic and steric effects that can influence binding affinity and metabolic stability. These characteristics make 4-(4-ethoxyphenyl)-6-(2-fluorophenyl)pyrimidin-2-amine particularly interesting for designing molecules with enhanced pharmacological profiles.
In recent years, there has been growing interest in pyrimidine derivatives as pharmacophores due to their broad spectrum of biological activities. Studies have demonstrated that pyrimidine-based compounds exhibit properties relevant to various therapeutic areas, including cancer, inflammation, and infectious diseases. The specific arrangement of substituents in 4-(4-ethoxyphenyl)-6-(2-fluorophenyl)pyrimidin-2-amine suggests potential applications in targeting enzymes and receptors involved in these conditions.
One of the most compelling aspects of this compound is its potential as a lead molecule for drug discovery. Researchers have leveraged its structural motifs to develop analogs with improved efficacy and reduced toxicity. For instance, modifications at the pyrimidin-2-amine position can fine-tune interactions with biological targets, enhancing binding affinity while minimizing off-target effects. This approach aligns with current trends in medicinal chemistry, where structure-based design plays a crucial role in optimizing drug candidates.
The synthesis of 4-(4-ethoxyphenyl)-6-(2-fluorophenyl)pyrimidin-2-amine involves multi-step organic reactions that highlight the compound's synthetic accessibility. Advanced synthetic methodologies have enabled the efficient preparation of this molecule, paving the way for large-scale production and further derivatization. The ability to modify specific functional groups while maintaining overall structural integrity allows for rapid exploration of chemical space, accelerating the discovery process.
Evaluation of the compound's pharmacokinetic properties is essential for assessing its suitability as a drug candidate. Preliminary studies have indicated favorable solubility and metabolic stability, which are critical factors for oral bioavailability. Additionally, the presence of both hydrophilic and lipophilic elements suggests potential for passive membrane transport, further enhancing its pharmacokinetic profile.
The role of computational chemistry in understanding the behavior of 4-(4-ethoxyphenyl)-6-(2-fluorophenyl)pyrimidin-2-amine cannot be overstated. Molecular modeling techniques have been employed to predict binding interactions with biological targets, providing insights into mechanism-based drug design. These computational approaches complement experimental efforts by offering rapid screening of virtual libraries and optimization of lead structures before synthesis.
In conclusion, 4-(4-ethoxyphenyl)-6-(2-fluorophenyl)pyrimidin-2-amine represents a promising compound in pharmaceutical research due to its unique structural features and potential therapeutic applications. Its molecular design offers opportunities for developing novel drugs targeting various diseases, while advancements in synthetic chemistry and computational methods continue to enhance its accessibility and utility. As research progresses, this compound is expected to contribute significantly to the advancement of medicinal chemistry and drug discovery efforts.
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